5-吡啶-3-基-2,3-二氢-1H-茚-1-酮

描述

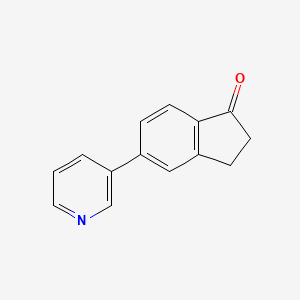

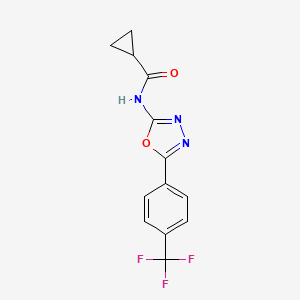

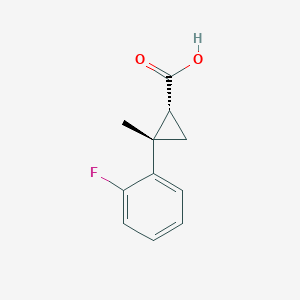

5-吡啶-3-基-2,3-二氢-1H-茚-1-酮是一种化学化合物,其分子式为C14H11NO,分子量为209.24 g/mol 。该化合物具有一个连接到二氢茚酮结构的吡啶环,使其成为各种化学研究和应用的有趣课题。

科学研究应用

5-吡啶-3-基-2,3-二氢-1H-茚-1-酮具有多种科学研究应用:

化学: 它用作合成更复杂有机分子的构建块,以及配位化学中的配体。

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。

医药: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。

未来方向

The future directions for “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their therapeutic potential. For instance, imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” could potentially have similar applications in the future.

作用机制

5-吡啶-3-基-2,3-二氢-1H-茚-1-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。 例如,它可能抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性 .

生化分析

Biochemical Properties

It is known that this compound targets the protein serine/threonine-protein kinase B-raf . This interaction suggests that 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one may play a role in regulating cell growth and proliferation.

Cellular Effects

It has been found to potently inhibit RIPK1, a protein involved in necroptosis, a form of programmed cell death . This suggests that 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one may have potential therapeutic applications in diseases where necroptosis plays a role.

Molecular Mechanism

It is known to bind to the protein serine/threonine-protein kinase B-raf with high affinity . This binding could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

准备方法

5-吡啶-3-基-2,3-二氢-1H-茚-1-酮的合成可以通过多种合成路线实现。一种常见的方法是将3-吡啶甲醛与2,3-二氢-1H-茚-1-酮在碱如氢氧化钠的存在下反应。 反应通常在乙醇等有机溶剂中进行,在回流条件下 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,包括使用连续流反应器和自动化系统以确保一致的质量和产量。

化学反应分析

5-吡啶-3-基-2,3-二氢-1H-茚-1-酮会经历各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化以形成相应的氧化产物。

还原: 还原反应可以使用氢气在钯催化剂的存在下进行,以生成还原的衍生物。

相似化合物的比较

5-吡啶-3-基-2,3-二氢-1H-茚-1-酮可以与类似化合物进行比较,例如:

1H-茚-1-酮,2,3-二氢-: 该化合物缺乏吡啶环,具有不同的化学性质和应用.

吲哚衍生物: 这些化合物含有吲哚环而不是吡啶环,并表现出广泛的生物活性.

咪唑衍生物: 这些化合物具有咪唑环,以其多样的化学和生物特性而闻名

属性

IUPAC Name |

5-pyridin-3-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOPUXDEXJMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2897600.png)

![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)

![1-[2-Fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2897605.png)

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)